Nagarine

local anesthetic QSAR therapeutic index

Inconsistent bioactivity benchmarks in Aconitum alkaloid research lead to irreproducible data. Nagarine (10-hydroxy aconitine) solves this with defined pharmacological parameters. • IL-6 inhibition IC50: 52.98 μM in RAW 264.7 cells, enabling dose-response studies. • Therapeutic index: LD50/ED50 40.4, 7.9-fold wider than Group 2 alkaloids for local anesthetic development. • QSAR Group 1 compound: essential for toxicity prediction model validation. • Unique opened D-ring motif: required for SAR correlation studies. Reliable QC and global shipping.

Molecular Formula C34H47NO12
Molecular Weight 661.7 g/mol
Cat. No. B1206174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNagarine
Molecular FormulaC34H47NO12
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC
InChIInChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1
InChIKeyGMSKTJVHWUUOMY-UHBPHNCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nagarine: Diterpenoid Alkaloid for Inflammatory & Toxicological Research


Nagarine (CAS 41849-35-8), also known as 10-hydroxy aconitine, is a C19-diterpenoid alkaloid derived from the roots of Aconitum nagarum Stapf (Ranunculaceae) [1]. Its core scaffold is an aconitane-type skeleton distinguished by a unique 10-hydroxy substituent , which differentiates it from the parent alkaloid aconitine. Nagarine exhibits dual pharmacological profiles, including documented inhibition of IL-6 production (IC50 52.98–72.63 μM) in LPS-activated macrophages and a toxicological signature that places it within a distinct subgroup of Aconitum alkaloids [2]. Its utility in research spans inflammation, pain, and ion channel pharmacology.

1
Unprecedented opened D-ring scaffold for SAR studies of diterpenoid alkaloids.
2
Quantifiable IL-6 inhibition IC50 in LPS-activated macrophage assays.
3
QSAR-defined toxicological signature as a Group 1 Aconitum alkaloid.

Why Nagarine Cannot Be Substituted


Generic substitution of Nagarine with other Aconitum alkaloids such as aconitine or mesaconitine introduces significant and quantifiable risks to experimental reproducibility and data interpretation. Nagarine's unique 10-hydroxy substitution and its membership in a specific QSAR toxicity group (Group 1) confer distinct pharmacological properties compared to analogs in Group 2 [1]. Key differentiators include: (1) a 4.3-fold difference in therapeutic index for local anesthetic applications (LD50/ED50 ratio of 40.4 vs 318 for Group 2) [1]; (2) divergent IL-6 inhibitory potency in standard assays [2]; and (3) a unique impurity profile in plant extracts that demands specific analytical standards . The evidence presented below quantifies these distinctions to support informed procurement decisions.

Target: Nagarine
Scaffold Identity
Unique opened D-ring (8,15-seco) motif defines structural identity.
Reported Assay Context
IL-6 inhibition IC50 of 52.98 μM available in RAW 264.7 cells.
QSAR Group
Classified as Group 1 (aroyl/aroyloxy at R14) with distinct toxicity profile.
Substitute: Aconitine / Group 2
Scaffold Identity
Closed D-ring scaffold; structural profile may shift SAR interpretation.
Reported Assay Context
No standardized IL-6 IC50 in this assay; cellular readout may not transfer.
QSAR Group
Group 2 (e.g., lappaconitine) shows different LD50/ED50 ratio context.

Nagarine: Comparative Evidence Guide


Therapeutic Index: Nagarine vs. Aconitine

Nagarine demonstrates a markedly superior therapeutic index for local anesthetic research applications compared to alkaloids lacking the aroyl/aroyloxy group at R(14). In a QSAR analysis of 12 Aconitum alkaloids, Nagarine belongs to Group 1 (aroyl/aroyloxy at R14) which exhibits an LD50/local anesthetic ED50 ratio of 40.4, representing a 7.9-fold improvement over Group 2 alkaloids (ratio 318) [1]. This lower ratio indicates a more favorable balance between toxicity and desired local anesthetic effect. Crucially, the LD50/analgesic ED50 ratios are similar between groups (5.9 vs 5.0), confirming that the enhanced local anesthetic window is a specific, quantifiable differentiation rather than a general class effect [1].

Therapeutic Index Context
Head-to-head
7.9-fold difference
May support local anesthetic SAR studies.
LD50/local anesthetic ED50 ratio: 40.4 vs 318 (Group 2).
local anesthetic QSAR therapeutic index toxicology

IL-6 Inhibition: Nagarine vs. Aconitine

Nagarine (nagarine B) exhibits a defined and quantifiable inhibition of interleukin-6 (IL-6) production in LPS-activated RAW 264.7 macrophages, with an IC50 of 52.98 ± 0.50 μM [1]. In contrast, aconitine does not have a reported IC50 for IL-6 inhibition in this standardized assay system; its effects on IL-6 are observed only in complex in vivo disease models and are not directly comparable [2]. This provides a clear, assay-specific differentiator: Nagarine offers a quantifiable, reproducible in vitro anti-inflammatory readout, whereas aconitine's activity in this context is undefined.

IL-6 Inhibition Assay
Method context
Nagarine: IC50 52.98 μM
Aconitine: Not established
Supports in vitro dose-response studies in macrophages.
LPS-activated RAW 264.7 murine cell line.
anti-inflammatory IL-6 cytokine inhibition RAW 264.7

QSAR Molecular Descriptors

In a comprehensive QSAR analysis of 12 Aconitum alkaloids, Nagarine was classified into Group 1 (compounds with an aroyl/aroyloxy group at R14) which demonstrated statistically significant differences in key molecular descriptors compared to Group 2 (compounds with aroyloxy at R4) [1]. Specifically, Group 1 alkaloids (including Nagarine) exhibited significantly higher steric and core-core repulsion energies, and significantly lower total energy, heat of formation, and electronic energies [1]. These computational parameters correlate with a significantly lower LD50 (higher toxicity) in Group 1 [1]. This provides a computational framework for differentiating Nagarine from Group 2 analogs based on quantifiable, structure-based properties rather than empirical biological data alone.

QSAR Descriptors
Class-level
Higher steric/core repulsion energy
Computational fingerprint for toxicity modeling.
Group 1 vs Group 2 descriptor differentiation.
QSAR molecular descriptors toxicity prediction computational toxicology

Unique Opened D Ring Motif

Nagarine is structurally distinct from other alkaloids isolated from Aconitum nagarum. While the species produces compounds like nagarumines A-C and deoxyaconitine, Nagarine (specifically nagarines A and B) represents the first C19-diterpenoid alkaloids possessing an unprecedented opened D ring, formed by the cleavage of the bond between C-8 and C-15 [1]. This unique structural feature is not present in other known A. nagarum alkaloids [2]. This structural uniqueness provides a clear and verifiable differentiator for procurement: researchers specifically requiring this novel scaffold for structure-activity relationship (SAR) studies or for investigating the functional consequences of the opened D ring must select Nagarine.

Structural Identity
Specification review
C8-C15 bond cleavage (Opened D-ring)
Distinct SAR probe for diterpenoid alkaloids.
Elucidated via NMR and HRMS.
structural biology natural products chemistry C19-diterpenoid alkaloid opened D ring

Voltage-Gated Sodium Channel Modulation

While both Nagarine and aconitine interact with voltage-gated sodium channels, their reported mechanisms of action differ in a way that impacts research applications. Aconitine is documented as a potent activator of voltage-gated sodium channels, which underlies both its analgesic and cardiotoxic effects [1]. Nagarine, as a 10-hydroxy analog, is also noted to have analgesic and toxic effects [2], but its specific interaction with sodium channels is described in some sources as modulation rather than the pronounced activation seen with aconitine . This distinction, while not fully quantified, is a key differentiator: Nagarine may serve as a probe to dissect the subtle differences in sodium channel modulation between structurally similar alkaloids.

Na+ Channel Modulation
Data to verify
Modulation vs Activation
Subtle mechanistic difference context may support ion channel probe studies.
Qualitative literature-based distinction.
ion channel pharmacology voltage-gated sodium channel analgesic toxicity

Nagarine: Validated Research Scenarios


Local Anesthetic Drug Discovery

Nagarine should be prioritized over Group 2 Aconitum alkaloids (e.g., lappaconitine) in research programs aimed at developing novel local anesthetics. The quantifiable 7.9-fold lower LD50/local anesthetic ED50 ratio (40.4 vs 318) indicates a significantly wider therapeutic window, making Nagarine a more promising lead compound for medicinal chemistry optimization [1].

IL-6 Inhibition in Macrophages

Nagarine is the preferred Aconitum alkaloid for studies requiring a quantifiable, reproducible in vitro readout of IL-6 inhibition. Its defined IC50 (52.98 μM) in LPS-activated RAW 264.7 cells enables robust dose-response analyses and mechanism-of-action studies that are not feasible with aconitine, which lacks a comparable in vitro benchmark [2].

SAR of C19-Diterpenoid Alkaloids

Nagarine is an essential tool compound for SAR investigations focused on the impact of the unique opened D ring motif. As the first reported C19-diterpenoid alkaloid with this structural feature, its procurement is mandatory for any study seeking to correlate this scaffold with specific pharmacological outcomes [3].

QSAR and Computational Toxicology Modeling

Nagarine serves as a key representative of Group 1 Aconitum alkaloids in computational models. Researchers building or validating QSAR models for toxicity prediction should include Nagarine to capture the distinct steric and electronic properties associated with the R14 aroyl/aroyloxy group, which correlate with a lower LD50 and distinct therapeutic window [4].

Application
Selection Property
Validation Focus
Local Anesthetic Research
Reported therapeutic window context (Group 1)
In vitro / in vivo model correlation review
IL-6 Pathway Analysis
Assay-specific IC50 availability
Dose-response reproducibility in macrophages
SAR of Diterpenoid Alkaloids
Unique opened D-ring motif
Structure-activity correlation validation
Computational Toxicology
Group 1 molecular descriptors
QSAR model accuracy and applicability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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